Cyclo(L-Leu-trans-4-hydroxy-L-Pro)
Description
Overview of Cyclic Dipeptides (2,5-Diketopiperazines) as Research Compounds
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent the simplest form of peptide derivatives found in nature, created through the condensation of two amino acids. nih.gov These compounds are a significant class of bioactive substances with diverse structures and are found in a wide array of natural sources, including bacteria, fungi, plants, and animals. nih.govresearchgate.net In the realm of scientific inquiry, DKPs have garnered considerable attention due to their unique and rigid heterocyclic structure. mdpi.comacs.org This scaffold, a six-membered ring, can be substituted at various positions, allowing for a high degree of structural diversity. acs.org
The inherent stability of the DKP ring, which includes two cis-amide bonds, makes these compounds resistant to enzymatic degradation, a desirable trait for potential therapeutic agents. mdpi.comresearchgate.net Furthermore, their structure provides both hydrogen bond acceptor and donor sites, which are crucial for interactions with biological receptors and enzymes. acs.org Academic research has highlighted the broad spectrum of pharmacological activities exhibited by DKPs, including anticancer, antibacterial, antiviral, neuroprotective, and antioxidant properties. nih.govnih.govbenthamdirect.combenthamscience.com Consequently, the DKP scaffold is considered a "privileged structure" in medicinal chemistry, serving as a versatile template for the design and synthesis of novel bioactive molecules. mdpi.comnih.gov Despite their potential, research into DKPs is still considered to be in its early stages, with much to be explored regarding their therapeutic applications. nih.govresearchgate.net
Significance of Proline and Hydroxyproline (B1673980) Residues in Diketopiperazine Structure and Function within Research Contexts
Proline-containing DKPs are widespread in nature and are noted for their diverse biological activities, which include anticancer, neuroprotective, and antimicrobial actions. mdpi.comnih.gov The presence of the proline residue is often associated with specific biological functions, such as quorum sensing inhibition, a form of intercellular communication in bacteria. mdpi.com
Hydroxyproline, a major component of collagen, introduces a hydroxyl group that can participate in hydrogen bonding, further influencing the molecule's interaction with biological targets. wikipedia.org This modification can significantly impact the stability and bioactivity of the DKP. For instance, hydroxyproline-containing cyclic dipeptides have been investigated for their potential health benefits, including antioxidant and anti-inflammatory effects. acs.orgnih.gov The presence of hydroxyproline can also enhance the oral bioavailability of these compounds. acs.orgnih.gov Research has shown that cyclic dipeptides containing hydroxyproline are formed during the heating of collagen hydrolysates, suggesting their presence in certain foods. acs.orgnih.gov The study of both proline and hydroxyproline-containing DKPs is a dynamic area of research, with ongoing efforts to understand how these specific residues contribute to the diverse biological profiles of this class of compounds. nih.govresearchgate.net
Academic Research Rationale for Investigating Cyclo(L-Leu-trans-4-hydroxy-L-Pro)
The specific cyclic dipeptide, Cyclo(L-Leu-trans-4-hydroxy-L-Pro), composed of L-Leucine and trans-4-hydroxy-L-Proline, has emerged as a subject of academic investigation due to its natural origin and potential bioactive properties. biosynth.comruixibiotech.com This compound has been isolated from natural sources such as the fungus Phellinus igniarius and the symbiotic fungus Paraconiothyrium brasiliense. cymitquimica.comchemfaces.combiocrick.com The rationale for its investigation stems from the broader interest in diketopiperazines as a class of bioactive molecules and the specific structural features conferred by its constituent amino acids.
The presence of the hydroxyproline residue suggests potential roles in biological processes, drawing parallels to other hydroxyproline-containing compounds with known bioactivities. biosynth.com Research into Cyclo(L-Leu-trans-4-hydroxy-L-Pro) aims to elucidate its specific biological functions, which may include antimicrobial, anticancer, or antioxidant activities, consistent with the properties observed in other cyclic dipeptides. biosynth.com The study of this particular compound contributes to the broader understanding of structure-activity relationships within the DKP family. By examining how the combination of leucine (B10760876) and hydroxyproline influences its biological profile, researchers can gain insights into designing novel DKP analogs with enhanced or specific therapeutic effects. biosynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHIUWVXPQQDMC-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Isolation Methodologies of Cyclo L Leu Trans 4 Hydroxy L Pro in Natural Systems
Isolation from Fungal Sources
The investigation into fungal metabolites has led to the identification of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in several species. The methodologies for isolation typically involve chromatographic techniques to separate the compound from complex culture extracts.
Aspergillus niger Derived Cyclo(L-Leu-trans-4-hydroxy-L-Pro) Research
A review of available scientific literature did not yield specific research detailing the isolation of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from the fungus Aspergillus niger. While various other cyclic dipeptides have been isolated from the Aspergillus genus, such as cyclo-(L-Pro-L-Phe) from a jellyfish-derived Aspergillus flavus and Cyclo(l-leucyl-l-prolyl) from Aspergillus parasiticus, the target compound is not specified in these studies. nih.govnih.gov
Phellinus igniarius Derived Cyclo(L-Leu-trans-4-hydroxy-L-Pro) Research
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has been reported as a natural product originating from the fungus Phellinus igniarius. biocrick.combiocat.comcymitquimica.com However, a detailed study on the chemical constituents from the cultures of Phellinus igniarius did not explicitly list Cyclo(L-Leu-trans-4-hydroxy-L-Pro) among the twenty-nine compounds that were isolated and identified. nih.govresearchgate.net That study did successfully isolate fourteen other cyclo-dipeptides using a combination of column chromatography over silica (B1680970) gel, Sephadex LH-20, and reversed-phase HPLC. nih.govresearchgate.net
Paraconiothyrium brasiliense Derived Cyclo(L-Leu-trans-4-hydroxy-L-Pro) Research
Research on the symbiotic fungus Paraconiothyrium brasiliense has led to the successful isolation and identification of Cyclo(L-Leu-trans-4-hydroxy-L-Pro). It was one of nine cyclic dipeptide secondary metabolites obtained from this fungal source.
The isolation process involved several chromatographic steps. The methodologies employed were normal phase silica gel chromatography, Sephadex LH-20 chromatography, and subsequent purification using reverse phase High-Performance Liquid Chromatography (HPLC). The definitive structure of the compound was elucidated through the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analysis of its physicochemical properties. biocrick.com
Table 1: Cyclic Dipeptides Isolated from Paraconiothyrium brasiliense
| Compound Name |
|---|
| cyclo-(LLeu-L-Tyr) |
| cyclo-(L-Trp-L-Pro) |
| cyclo-(L-Pro-L-Phe) |
| cyclo-(L-Pro-L-Tyr) |
| cyclo-(L-Pro-L-Leu) |
| Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
| cyclo-(L-Ile-L-Pro) |
| cyclo-(L-Val-L-Pro) |
Source: BioCrick biocrick.com
Co-culture Systems: Phomopsis sp. K38 and Alternaria sp. E33 Research
An examination of scientific literature did not provide any evidence for the isolation of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from co-culture systems of Phomopsis sp. K38 and Alternaria sp. E33. Research on the co-culturing of Phomopsis and Alternaria species has been conducted to enhance the production of other types of natural products, such as lignans, but not the target cyclic dipeptide.
Lactobacillus plantarum MiLAB 393 Derived Cyclo(L-Leu-trans-4-hydroxy-L-Pro) Research
Scientific studies on the bacterium Lactobacillus plantarum MiLAB 393, which was isolated from grass silage, have identified the production of antifungal cyclic dipeptides. nih.gov However, the specific compound isolated was determined to be Cyclo(L-Phe-trans-4-OH-L-Pro) , not Cyclo(L-Leu-trans-4-hydroxy-L-Pro). nih.govnih.gov The isolation procedure for this related compound involved fractionating the cell-free supernatant on a C18 solid-phase extraction (SPE) column, followed by separation on a preparative HPLC C18 column and a porous graphitic carbon column. nih.gov The structure was confirmed by NMR spectroscopy, mass spectrometry, and gas chromatography. nih.gov It is important to note that while this bacterium is a known producer of cyclic dipeptides, current research links it to the phenylalanine-containing analogue rather than the leucine-containing one.
Isolation from Bacterial Sources
Several bacterial species have been identified as producers of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) and related compounds. These discoveries often stem from bioassay-guided fractionation, where extracts are tested for biological activity to guide the purification of active molecules.
Research has shown that Pediococcus pentosaceus MiLAB 170 produces Cyclo(L-Leu-trans-4-OH-L-Pro) as well as its isomer, cyclo(L-Leu-cis-4-OH-D-Pro). researchgate.netresearchgate.net The isolation was part of a bioassay-guided effort to characterize antifungal metabolites. The process involved fractionating cell-free supernatants with solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography. researchgate.net The chemical shifts of the isolated compounds were determined using a 600 MHz NMR instrument. researchgate.net
Additionally, a study on Streptomyces nigra sp. nov., a novel actinobacterium isolated from mangrove soil, identified eight proline-containing diketopiperazines, which included Cyclo(L-Leu-trans-4-hydroxy-L-Pro). biocrick.com The identification of these compounds was carried out using electrospray ionization mass spectrometry (MS) and nuclear magnetic resonance (NMR). biocrick.com
Table 2: Proline-Containing Diketopiperazines from Streptomyces nigra
| Compound Name |
|---|
| cyclo(Pro-Ala) |
| cyclo(Pro-Gly) |
| cyclo(Pro-Phe) |
| cyclo(Pro-Met) |
| cyclo(Pro-Val) |
| cyclo(Pro-Leu) |
| cyclo(Pro-Tyr) |
| Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
Source: BioCrick biocrick.com
While not the hydroxylated form, the related compound cyclo(Leu-Pro) has been isolated from various other bacteria, including Pseudomonas sesami BC42 and Lactobacillus plantarum. frontiersin.orgnih.govfrontiersin.org
Bacillus licheniformis LB 8CT Research (related diastereomer)
No research findings were available in the public domain regarding the isolation of a diastereomer of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from Bacillus licheniformis LB 8CT. While studies have been conducted on diketopiperazines from other Bacillus species, such as the isolation of cis- and trans-isomers of cyclo(L-Phe-L-Pro) from a Bacillus horneckiae-like strain, specific information on the target diastereomer from B. licheniformis LB 8CT is absent. mdpi.comnih.gov
Isolation from Other Biological Matrices
The search for Cyclo(L-Leu-trans-4-hydroxy-L-Pro) and related compounds has extended to various other biological materials.
Moringa oleifera Seeds Research
No studies have been found that report the isolation of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from the seeds of Moringa oleifera. Phytochemical investigations of Moringa oleifera have led to the identification of various other classes of compounds, including a sulfureous diketopiperazine from the roots, but not the specific compound of interest from the seeds. acgpubs.orgmdpi.commdpi.comcabidigitallibrary.org
Advanced Isolation and Purification Strategies in Diketopiperazine Research
The isolation and purification of specific diketopiperazines from complex natural extracts often require sophisticated and targeted strategies.
Bioassay-Guided Fractionation Methodologies
Bioassay-guided fractionation is a powerful strategy used to isolate bioactive compounds from natural sources. This method involves a stepwise separation of an extract, with each resulting fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.
Solid Phase Extraction (SPE) Protocols
Solid Phase Extraction (SPE) is a crucial technique for the purification and concentration of analytes from complex mixtures, such as fungal or bacterial extracts, prior to further analysis and isolation. While specific, detailed SPE protocols exclusively for Cyclo(L-Leu-trans-4-hydroxy-L-Pro) are not extensively documented in publicly available literature, the principles of SPE as applied to similar cyclic dipeptides provide a clear framework for its isolation.
The primary goal of SPE in the context of isolating Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is to separate the compound of interest from a crude extract, which may contain a wide variety of other metabolites, pigments, and cellular components. This is typically achieved by passing the extract through a solid sorbent that retains the target compound, while unwanted components are washed away. The choice of sorbent and solvents is critical for a successful separation.
A common approach for the extraction of cyclic dipeptides from microbial cultures involves the use of reversed-phase SPE cartridges, such as those containing C18-bonded silica. nih.gov The general steps of an SPE protocol are outlined below:
General SPE Protocol Steps:
| Step | Description |
| 1. Conditioning | The SPE cartridge is first conditioned with a strong solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with a solvent similar in composition to the sample matrix (e.g., water or a buffered solution). |
| 2. Sample Loading | The crude extract, often dissolved in an appropriate solvent, is loaded onto the conditioned cartridge. The flow rate is controlled to ensure adequate interaction between the analyte and the sorbent. |
| 3. Washing | The cartridge is washed with a weak solvent or a mixture of solvents to remove impurities that are not strongly retained by the sorbent. This step is optimized to maximize the removal of interfering compounds without eluting the target analyte. |
| 4. Elution | A stronger solvent is passed through the cartridge to desorb and collect the retained analyte, in this case, Cyclo(L-Leu-trans-4-hydroxy-L-Pro). The choice of elution solvent is critical to ensure the efficient recovery of the compound. |
For the isolation of cyclic dipeptides from Lactobacillus plantarum, a high-throughput C18-based SPE method with a methanol (B129727) gradient was employed. nih.gov This method involved a stepwise increase in the methanol concentration to elute different fractions. nih.gov While this study focused on other cyclic dipeptides, a similar strategy could be adapted for the isolation of Cyclo(L-Leu-trans-4-hydroxy-L-Pro). For instance, ethyl acetate (B1210297) extracts of fungal cultures have been filtered through a reversed-phase SPE cartridge as an initial purification step before HPLC. mdpi.com
High-Performance Liquid Chromatography (HPLC) Techniques for Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from partially purified extracts obtained after initial steps like SPE. HPLC offers high resolution and sensitivity, allowing for the separation of structurally similar compounds.
The isolation of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from the symbiotic fungus Paraconiothyrium brasiliense was achieved through a combination of chromatographic techniques, culminating in reversed-phase HPLC. biocrick.com This suggests that a reversed-phase approach is effective for the separation of this compound.
Key Parameters in HPLC for Isolation:
| Parameter | Description | Relevance to Cyclo(L-Leu-trans-4-hydroxy-L-Pro) Isolation |
| Stationary Phase | The solid material inside the HPLC column that interacts with the sample components. | For polar compounds like cyclic dipeptides, reversed-phase columns (e.g., C18, C8) are commonly used. The nonpolar stationary phase retains the compound based on its hydrophobicity. |
| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. | A gradient of solvents, typically water and a more organic solvent like acetonitrile (B52724) or methanol, is often used. The gradient is programmed to gradually increase the organic solvent concentration, eluting compounds of increasing hydrophobicity. |
| Detection | The method used to detect the compound as it elutes from the column. | UV detection is common for compounds containing a chromophore. While the proline and leucine (B10760876) residues do not have strong UV absorbance, the peptide bond itself absorbs at low wavelengths (around 210-220 nm). |
| Flow Rate | The speed at which the mobile phase moves through the column. | The flow rate is optimized to achieve a balance between separation efficiency and analysis time. |
In a study on the isolation of cyclic dipeptides from the jellyfish-derived fungus Aspergillus flavus, the ethyl acetate extract was subjected to open-column chromatography on an ODS (octadecylsilane) column followed by HPLC separation to yield several diketopiperazines. mdpi.com Although Cyclo(L-Leu-trans-4-hydroxy-L-Pro) was not among the compounds isolated in this particular study, the methodology is highly relevant.
The following table summarizes HPLC conditions that have been used for the separation of similar cyclic dipeptides and could be adapted for the isolation of Cyclo(L-Leu-trans-4-hydroxy-L-Pro):
Exemplary HPLC Conditions for Cyclic Dipeptide Separation:
| Parameter | Condition | Source |
| Column | Phenomenex Chirex 3126 (D) (for chiral analysis) | mdpi.com |
| Mobile Phase | 2 mM CuSO4/MeCN (95:5) | mdpi.com |
| Flow Rate | 0.8 mL/min | mdpi.com |
| Detection | 240 nm | mdpi.com |
It is important to note that for the isolation of a specific compound like Cyclo(L-Leu-trans-4-hydroxy-L-Pro), the HPLC method would need to be optimized by adjusting the gradient profile, flow rate, and potentially the type of reversed-phase column to achieve the best possible separation from other co-eluting metabolites.
Chemical Synthesis and Biosynthetic Pathways of Cyclo L Leu Trans 4 Hydroxy L Pro
De Novo Chemical Synthesis Approaches for Hydroxylated Diketopiperazines
The laboratory synthesis of hydroxylated diketopiperazines, such as Cyclo(L-Leu-trans-4-hydroxy-L-Pro), relies on established principles of peptide chemistry, focusing on the creation of the core DKP ring structure from amino acid precursors.
Strategies for Amino Acid Coupling and Intramolecular Cyclization
The most common route to 2,5-diketopiperazines involves a two-step process: the formation of a linear dipeptide followed by an intramolecular cyclization. scispace.com This classical approach requires careful selection of protecting groups for the amino and carboxyl functionalities of the constituent amino acids, L-Leucine and L-trans-4-hydroxyproline, to ensure the correct amide bond is formed.
A typical synthetic sequence involves:
Protection: The amino group of one amino acid (e.g., L-trans-4-hydroxyproline) and the carboxyl group of the other (e.g., L-leucine) are protected. The hydroxyl group on the proline ring may also require protection to prevent side reactions.
Coupling: The two protected amino acids are joined using a peptide coupling agent to form a protected linear dipeptide.
Deprotection & Cyclization: The protecting groups are selectively removed, and the resulting dipeptide ester often undergoes spontaneous head-to-tail cyclization to form the stable six-membered diketopiperazine ring. scispace.comwikipedia.org Heating is frequently employed to facilitate this intramolecular aminolysis. scispace.com
Alternative strategies have been developed to streamline this process. Solid-phase synthesis, for instance, involves anchoring the first amino acid to a resin, followed by coupling with the second amino acid, deprotection, and cyclative cleavage from the support. researchgate.net More modern approaches include mechanochemical synthesis using ball milling, which can promote the coupling of hindered amino acids under solvent-free conditions, followed by a deprotection-cyclization sequence. beilstein-journals.org A recently developed protocol uses N-4-methoxybenzyl (N-PMB) as a protecting group, which after dipeptide formation and cyclization, can be cleaved to yield the final diketopiperazine. acs.org
A specific synthesis of a related compound, cyclo(L-trans-(4-hydroxyprolinyl)-L-phenylalanine), illustrates the process. It involved coupling a protected L-trans-4-hydroxyproline with L-phenylalanine ethyl ester, followed by deprotection of the amino group and subsequent refluxing in toluene (B28343) to induce cyclization. scispace.com
Enantioselective Synthesis of Hydroxyproline-Containing Cyclic Dipeptides (general principles)
Maintaining the specific stereochemistry—(L-Leu) and (trans-4-hydroxy-L-Pro)—is critical during synthesis. The primary strategy for achieving this is to start with enantiomerically pure amino acid precursors. However, racemization or epimerization can occur during the coupling or cyclization steps, particularly under harsh basic, acidic, or thermal conditions. wikipedia.org
To circumvent this, chemists have developed mild reaction conditions that preserve the stereochemical integrity of the chiral centers. wikipedia.org The inherent rigidity of the proline ring helps to control the stereochemical outcome of the cyclization. The use of organocatalysts derived from hydroxyproline (B1673980) itself has shown high stereocontrol in various asymmetric reactions, highlighting the strong stereodirecting influence of the hydroxyproline scaffold. rsc.org Advanced synthetic routes for related complex molecules, such as hydroxy-pipecolic acids, also emphasize key steps like intramolecular nucleophilic displacement, which are designed to proceed with high stereoselectivity. nih.gov The choice of protecting groups and coupling reagents is paramount in preventing epimerization at the α-carbon of the amino acid residues during the synthesis.
Exploration of Enzymatic Biosynthesis Pathways of Cyclo(L-Leu-trans-4-hydroxy-L-Pro)
Nature employs sophisticated enzymatic machinery to construct cyclic dipeptides. The biosynthesis of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) can be understood by examining the general roles of specific enzyme families and related formation pathways.
Role of Non-Ribosomal Peptide Synthetases (NRPS) in Biosynthesis (general concept)
Non-Ribosomal Peptide Synthetases (NRPSs) are large, modular enzymes that bacteria and fungi use to assemble a wide array of peptides without the use of a ribosome template. nih.govmdpi.com These enzymatic assembly lines are central to the biosynthesis of many complex natural products, including diketopiperazines. mdpi.com
The general mechanism of an NRPS involves the following stages:
Activation: Each module contains an adenylation (A) domain that specifically recognizes one amino acid and activates it using ATP, forming an aminoacyl-AMP intermediate. nih.gov
Thiolation: The activated amino acid is then transferred to a phosphopantetheine (ppant) arm attached to a thiolation (T) or peptidyl carrier protein (PCP) domain, forming a thioester bond. nih.gov
Elongation: A condensation (C) domain catalyzes the formation of a peptide bond between the aminoacyl groups held by the T-domains of adjacent modules. nih.gov
Termination: Once the peptide chain is fully assembled, a termination domain, typically a thioesterase (TE) domain, releases the product. This release can occur through hydrolysis to yield a linear peptide or, crucially for DKP formation, through an intramolecular cyclization reaction, which directly yields the cyclic dipeptide. nih.govnih.gov
In some cases, especially in fungal NRPSs, cyclization can occur without a dedicated TE domain, proceeding via a nucleophilic attack of the peptide's N-terminal amine on the C-terminal thioester bond. nih.gov While a specific NRPS for Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has not been explicitly detailed, this general pathway is the accepted model for the biosynthesis of such compounds in microorganisms like Aspergillus and Streptomyces, where the compound has been identified. nih.gov
Enzymatic Conversion of Precursors (trans-4-hydroxy-L-proline)
The biosynthesis of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is dependent on the availability of its precursors, L-leucine and, more notably, trans-4-hydroxy-L-proline. The latter is not a common proteinogenic amino acid and is typically synthesized via the post-translational modification of proline residues in collagen. However, free trans-4-hydroxy-L-proline can also be produced directly through enzymatic action.
The key enzyme in this process is proline 4-hydroxylase (P4H) . nih.govnih.gov This enzyme catalyzes the regio- and stereospecific hydroxylation of L-proline at the C4 position to yield trans-4-hydroxy-L-proline. nih.gov This reaction requires L-proline, molecular oxygen, 2-oxoglutarate as a co-substrate, and a reducing agent. nih.govnih.gov Researchers have successfully cloned the gene for P4H from bacteria like Dactylosporangium sp. and overexpressed it in host organisms such as E. coli. nih.govnih.gov This has enabled the development of whole-cell biocatalysts capable of efficiently converting L-proline into trans-4-hydroxy-L-proline, demonstrating a viable pathway for generating this key precursor on a larger scale. nih.gov
Table 1: Enzymatic Production of trans-4-hydroxy-L-proline This interactive table summarizes key aspects of the enzymatic conversion of L-proline.
| Feature | Description | Reference |
|---|---|---|
| Enzyme | Proline 4-hydroxylase (P4H) | nih.govnih.gov |
| Substrate | L-Proline | nih.gov |
| Product | trans-4-hydroxy-L-proline (Hyp) | nih.gov |
| Co-substrates | 2-Oxoglutarate, O₂ | nih.govnih.gov |
| Source Organism (P4H) | Dactylosporangium sp. RH1 | nih.gov |
| Production Host | Escherichia coli | nih.govnih.gov |
| Reported Yield | Up to 99.9 g/L | nih.gov |
Heat-Induced Formation from Tripeptides (e.g., from collagen hydrolysate)
An alternative, non-enzymatic but biochemically relevant, pathway for the formation of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is through the thermal treatment of specific tripeptides. acs.orgacs.org This method is particularly relevant to food science and the processing of collagen, a protein rich in hydroxyproline.
Studies have shown that heating collagen hydrolysates, which contain a high concentration of tripeptides with the sequence X-Hyp-Gly (where X can be various amino acids), leads to the efficient formation of cyclo(X-Hyp) dipeptides. acs.orgresearchgate.net Specifically, research involving a collagen hydrolysate produced using ginger protease demonstrated a significant increase in the concentration of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) upon heating. acs.orgacs.org
Table 2: Heat-Induced Formation of Cyclo(Leu-Hyp) from Collagen Hydrolysate This interactive table details the conditions and results of forming the target compound via heating.
| Parameter | Value/Observation | Reference |
|---|---|---|
| Starting Material | Ginger-degraded collagen hydrolysate | acs.orgacs.org |
| Key Precursor | Leu-Hyp-Gly tripeptides | acs.org |
| Heating Conditions | 85 °C at pH 4.8 for 3 hours | acs.orgacs.org |
| Initial Concentration | 1.0 mg/g of hydrolysate | acs.org |
| Final Concentration | 9.1 mg/g of hydrolysate | acs.org |
| Mechanism | Cyclization of the tripeptide with the release of the C-terminal Glycine (B1666218). This is more efficient than cyclization from a dipeptide. | acs.org |
This process involves the intramolecular cyclization of the tripeptide, which results in the cleavage and release of the C-terminal glycine residue. acs.org The rate of cyclization from these X-Hyp-Gly tripeptides is markedly higher than from their corresponding dipeptides (X-Hyp), indicating that the tripeptide structure is a highly efficient precursor for thermal DKP formation. acs.orgresearchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization of Cyclo L Leu Trans 4 Hydroxy L Pro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural determination of diketopiperazines (DKPs). biocrick.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to piece together the molecular puzzle, assigning each proton and carbon atom to its specific position within the molecule. nih.gov
The structural elucidation of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) relies on a portfolio of NMR experiments that each provide unique and complementary information.
¹H and ¹³C NMR: One-dimensional spectra provide the initial overview of the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) indicate the type of atom and its neighboring functional groups.
COSY (COrrelation SpectroscopY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is crucial for tracing the connectivity within the individual amino acid residues, for instance, linking the α-proton to the β-protons in the leucine (B10760876) side chain.
TOCSY (TOtal Correlation SpectroscopY): TOCSY extends the correlations observed in COSY to an entire spin system. wisc.edu This means it can show correlations between a proton and all other protons within the same amino acid residue, which is particularly useful for identifying the complete amino acid spin system from a single, well-resolved peak.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹J coupling). sdsu.edu It is a powerful method for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu This is arguably the most critical experiment for connecting the individual amino acid fragments. Key HMBC correlations would be observed from the α-protons of each residue to the carbonyl carbons of the diketopiperazine ring, confirming the peptide backbone and the cyclic nature of the compound. For example, the α-proton of the leucine residue would show a correlation to the carbonyl carbon of the hydroxyproline (B1673980) residue, and vice-versa.
The combined data from these experiments allow for the unambiguous assignment of the molecule's planar structure and relative stereochemistry.
Table 1: Representative NMR Data for the Structural Elucidation of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) Note: The following table is a representative example based on typical chemical shifts for such structures. Actual values may vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|
| Leucine Residue | ||||
| α-H | ~4.1 | ~55.0 | C=O (Pro), Leu-βC, Leu-γC | Leu-NH, Leu-βH |
| β-H₂ | ~1.7 | ~40.0 | Leu-αC, Leu-γC, Leu-δC | Leu-αH, Leu-γH |
| γ-H | ~1.9 | ~25.0 | Leu-βC, Leu-δC | Leu-βH₂, Leu-δ(CH₃)₂ |
| δ-(CH₃)₂ | ~0.9 | ~22.0 | Leu-γC, Leu-βC | Leu-γH |
| NH | ~7.5 | - | C=O (Leu), Leu-αC | Leu-αH |
| Hydroxyproline Residue | ||||
| α-H | ~4.2 | ~60.0 | C=O (Leu), Pro-δC, Pro-βC | Pro-βH₂ |
| β-H₂ | ~2.1, ~2.4 | ~38.0 | Pro-αC, Pro-γC | Pro-αH, Pro-γH |
| γ-H | ~4.5 | ~70.0 | Pro-βC, Pro-δC | Pro-βH₂, Pro-δH₂ |
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental formula of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) and to study its presence in complex mixtures. biocrick.com
ESI-MS is a soft ionization technique ideal for analyzing polar, thermally labile molecules like diketopiperazines. nih.gov In positive ion mode, Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is typically observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. researchgate.net For Cyclo(L-Leu-trans-4-hydroxy-L-Pro), with a molecular formula of C₁₁H₁₈N₂O₃, the expected exact mass would be precisely determined, allowing for differentiation from other compounds with the same nominal mass. guidechem.combiosynth.com
Table 2: Expected Mass Spectrometry Data for Cyclo(L-Leu-trans-4-hydroxy-L-Pro)
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (m/z) |
|---|---|---|
| [M] | C₁₁H₁₈N₂O₃ | 226.1317 |
| [M+H]⁺ | C₁₁H₁₉N₂O₃⁺ | 227.1390 |
| [M+Na]⁺ | C₁₁H₁₈N₂O₃Na⁺ | 249.1210 |
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in a sample. nih.govmicrobiologyresearch.org While direct analysis of a polar compound like Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is challenging due to its low volatility, GC-MS is highly effective for analyzing related, less polar diketopiperazines or for analyzing the target compound after chemical derivatization. microbiologyresearch.orgfrontiersin.org Derivatization, for instance using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the volatility of the analyte by masking polar functional groups (-OH, -NH), making it suitable for GC analysis. microbiologyresearch.org This approach is often used in metabolomic studies to identify diketopiperazines within a broader profile of metabolites from biological extracts. aber.ac.ukresearchgate.net
LC-MS/MS is the cornerstone of modern metabolomics and is perfectly suited for analyzing diketopiperazines in complex biological matrices. frontiersin.orgresearchgate.net The liquid chromatography step separates the components of a mixture, and Cyclo(L-Leu-trans-4-hydroxy-L-Pro) can be effectively separated from other metabolites using a reversed-phase column. nih.gov Following separation, the compound enters the mass spectrometer where it is ionized (typically by ESI). In a tandem MS (MS/MS) experiment, the parent ion (e.g., m/z 227.1) is selected and fragmented, producing a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, allowing for highly selective and sensitive detection and identification of the compound even at very low concentrations within a complex extract.
X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination (relevant for similar compounds)
Studies on other 2,5-diketopiperazines have revealed that the central six-membered ring can adopt different conformations. While the parent diketopiperazine ring was found to be planar, substituted DKPs, particularly those derived from proline, often adopt a non-planar boat or chair conformation. nih.govbaranlab.org For example, single-crystal XRD analysis of other cyclodipeptides has confirmed a boat conformation for the diketopiperazine ring. nih.gov Obtaining a crystal structure for Cyclo(L-Leu-trans-4-hydroxy-L-Pro) would definitively establish the puckering of the proline ring, the conformation of the diketopiperazine core, and the orientation of the isobutyl side chain, providing the ultimate level of structural detail.
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of each chiral center within Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a critical step in its structural characterization. This process relies on sophisticated analytical methods that can differentiate between stereoisomers. These methods typically involve chemical derivatization to create diastereomers that can be distinguished by chromatographic or spectroscopic means, or through-space NMR correlations to define relative stereochemistry.
Marfey's Method in Hydroxyproline Diketopiperazine Analysis
Marfey's method is a powerful and widely adopted technique for determining the absolute configuration of amino acids. The process begins with the acid-catalyzed hydrolysis of the diketopiperazine ring to break the amide bonds and release the constituent amino acids, in this case, Leucine and 4-hydroxyproline.
The resulting amino acid mixture is then derivatized with a chiral reagent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. This reagent reacts with the primary or secondary amine of the amino acids to form diastereomeric adducts. The L-FDAA derivative of an L-amino acid will be a diastereomer of the L-FDAA derivative of a D-amino acid.
These diastereomers possess different physical properties and can be separated and analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS). researchgate.netnih.gov By comparing the retention times of the derivatized amino acids from the sample hydrolysate with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration of each amino acid in the original peptide can be determined. nih.gov The "advanced Marfey's method" further enhances this technique by utilizing LC-MS to identify unusual amino acids for which standards may not be available. researchgate.net
Table 1: Principles of Marfey's Method for Cyclo(L-Leu-trans-4-hydroxy-L-Pro)
| Step | Description | Expected Outcome for Cyclo(L-Leu-trans-4-hydroxy-L-Pro) |
| 1. Hydrolysis | Acid hydrolysis (e.g., 6N HCl) to break the peptide bonds. | Cleavage of the diketopiperazine to yield free Leucine and trans-4-hydroxy-L-proline. |
| 2. Derivatization | Reaction of the amino acid hydrolysate with L-FDAA. | Formation of L-FDAA-L-Leu and L-FDAA-L-Hyp diastereomers. |
| 3. LC-MS Analysis | Separation of the diastereomeric derivatives by RP-HPLC and detection by UV and MS. | The retention time of the L-FDAA-Leu derivative will match the L-Leu standard. The retention time of the L-FDAA-Hyp derivative will match the L-Hyp standard. |
| 4. Configuration Assignment | Comparison of retention times of the sample derivatives with derivatized authentic standards. | Confirmation of the L-configuration for both the Leucine and the trans-4-hydroxy-Proline residues. |
NOESY-Based Configurational Assignments
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is indispensable for determining the relative configuration of a molecule in solution. It detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. The presence of a cross-peak between two protons in a NOESY spectrum indicates their spatial proximity.
For a cyclic dipeptide like Cyclo(L-Leu-trans-4-hydroxy-L-Pro), the diketopiperazine ring adopts a specific conformation, often a flattened boat or chair-like shape. The substituents of the amino acid residues (the isobutyl group of Leucine and the pyrrolidine (B122466) ring of hydroxyproline) will have defined orientations (axial or equatorial) relative to this central ring.
NOESY experiments can reveal key correlations that help define this conformation and the relative stereochemistry of the α-carbons. For instance, a NOE between the α-proton of the Leucine residue and the α-proton of the hydroxyproline residue would suggest a cis relationship, while its absence might suggest a trans relationship. Furthermore, NOEs between the Leucine side-chain protons (Hβ, Hγ, Hδ) and specific protons on the hydroxyproline ring can precisely map the folded structure of the molecule. umn.edu This data is crucial for building a three-dimensional model of the molecule and confirming the relative arrangement of the chiral centers established by other methods.
Table 2: Illustrative NOESY Correlations for Configurational Analysis
| Proton Pair | Expected Correlation | Structural Implication |
| Leu Hα – Pro Hα | Weak or Absent | Indicates a likely trans arrangement of the amino acid side chains across the diketopiperazine ring. |
| Leu Hα – Pro Hδ protons | Present | Confirms the proximity of the Leucine α-proton to the pyrrolidine ring of Proline, helping to define the ring pucker and overall conformation. |
| Leu Hβ/Hγ – Pro Hβ/Hγ | Present | Establishes the relative orientation of the Leucine side chain with respect to the hydroxyproline ring. |
Mosher's Reaction Derivatives
Mosher's method is a highly reliable NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. nih.gov This method is perfectly suited for assigning the stereochemistry of the C-4 hydroxyl group in the trans-4-hydroxy-L-Proline residue of the diketopiperazine.
The method involves separately reacting the molecule with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acyl chloride. This reaction forms two different diastereomeric MTPA esters. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons located near the newly formed chiral ester center will experience different magnetic environments in the two diastereomers. umn.edu
By analyzing the ¹H NMR spectra of both the (R)-MTPA and (S)-MTPA esters, the chemical shifts (δ) of the protons on either side of the carbinol center are compared. A difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. According to the established Mosher's model, protons that lie on one side of the MTPA plane in the conformational model will have a positive Δδ value, while those on the other side will have a negative Δδ value. researchgate.netlibretexts.org This pattern of positive and negative Δδ values allows for the unambiguous assignment of the absolute configuration of the hydroxyl-bearing stereocenter. nih.gov
Table 3: Application of Mosher's Method to the Hydroxyproline Moiety
| Step | Description | Expected Outcome |
| 1. Derivatization | Separate reactions of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) with (R)-MTPA-Cl and (S)-MTPA-Cl. | Formation of two diastereomeric MTPA esters at the C-4 hydroxyl group. |
| 2. NMR Analysis | Acquisition of ¹H NMR spectra for both the (R)- and (S)-MTPA ester derivatives. | Protons in the vicinity of the C-4 position will exhibit different chemical shifts in the two spectra. |
| 3. Δδ Calculation | Calculation of the chemical shift difference (Δδ = δS - δR) for protons adjacent to the C-4 position (e.g., H-3, H-5 protons of the proline ring). | A consistent pattern of positive and negative Δδ values will emerge for the protons surrounding the C-4 center. |
| 4. Configuration Assignment | Application of the Mosher's model to the observed Δδ values. | The pattern of Δδ values will confirm the absolute configuration at the C-4 position as R (for trans-4-hydroxy-L-Proline). |
Conformational Analysis and Molecular Dynamics of Cyclo L Leu Trans 4 Hydroxy L Pro
Analysis of Cis-Trans Isomerism in Diketopiperazine Ring Systems
The 2,5-diketopiperazine ring is the core scaffold of cyclic dipeptides. These rings are formed from two amino acid residues, and the relative orientation of the side chains defines the cis and trans isomers. taylorandfrancis.com In the cis isomer, the side chains extend from the same face of the DKP ring, whereas in the trans isomer, they extend from opposite faces. google.com
Ring Puckering and Preferred Conformations (e.g., Twist Boat Conformation)
While the DKP ring is often described as a nearly planar scaffold, it possesses a degree of flexibility, allowing for non-planar conformations. wikipedia.org The six-membered ring can adopt various puckered forms to alleviate steric strain, with the boat conformation being a common arrangement. In many cyclo(L-Pro-L-Xxx) diketopiperazines, the DKP ring is forced into a boat or twist-boat conformation, which is influenced by the rigid, five-membered pyrrolidine (B122466) ring of the proline residue.
Influence of the trans-4-hydroxyl Group on Conformation and Dynamics
The presence and position of substituent groups can significantly impact the conformation and properties of DKP molecules. The trans-4-hydroxyl group on the proline ring of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a key functional feature. This hydrophilic group can act as both a hydrogen bond donor and acceptor.
This capability for hydrogen bonding can influence the molecule's conformation in several ways:
Intramolecular Interactions: The hydroxyl group could potentially form a hydrogen bond with one of the carbonyl oxygens of the DKP backbone, which would further restrict the ring's flexibility and favor a specific puckered conformation.
Intermolecular Interactions: In a solvent such as water, the hydroxyl group would readily form hydrogen bonds with solvent molecules. This interaction with the solvent can affect the molecule's solubility and its dynamic behavior in solution. jst.go.jpnih.gov
Crystal Packing: In the solid state, the hydroxyl group plays a crucial role in establishing the supramolecular architecture through intermolecular hydrogen bonding, influencing how the molecules arrange themselves in a crystal lattice.
Research on other hydroxylated DKPs, such as cyclo(L-Phe-trans-4-hydroxy-L-Pro), suggests that the hydroxyl group has a quantifiable effect on molecular stability. Conversely, some studies on self-assembling DKPs have indicated that a hydroxyl group on an aromatic side chain did not appear to be the primary driver of the assembly process, suggesting its influence can be context-dependent. mdpi.com For Cyclo(L-Leu-trans-4-hydroxy-L-Pro), the hydroxyl group is integral to its chemical identity and is expected to significantly modulate its conformational preferences and interactions.
Computational Conformational Studies
Computational chemistry provides powerful tools for investigating the structural and dynamic properties of molecules like Cyclo(L-Leu-trans-4-hydroxy-L-Pro) at an atomic level of detail.
Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. biocrick.combiocrick.com For Cyclo(L-Leu-trans-4-hydroxy-L-Pro), MD simulations would be employed to explore its conformational landscape in a solvent environment, typically water, to mimic physiological conditions. ugent.beresearchgate.net
The simulation process involves:
Defining an initial 3D structure of the molecule.
Placing it in a simulated box of solvent molecules (e.g., water).
Calculating the forces between all atoms using a force field.
Solving Newton's equations of motion to simulate the evolution of the system over time.
By analyzing the trajectory from an MD simulation, researchers can identify the most stable and frequently accessed conformations, observe conformational transitions, and study the hydrogen bonding patterns between the molecule and the solvent. This provides a detailed picture of the molecule's dynamic behavior in solution.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ugent.be It is widely applied to calculate the properties of molecules, including their preferred three-dimensional structure (ground state geometry) and vibrational frequencies. biocrick.comnih.gov
For Cyclo(L-Leu-trans-4-hydroxy-L-Pro), DFT calculations could be used to:
Optimize Geometry: Determine the lowest energy conformation of the molecule in the gas phase or with an implicit solvent model. This provides precise bond lengths, bond angles, and dihedral angles for the most stable structure.
Calculate Vibrational Spectra: Predict the infrared (IR) and Raman spectra of the molecule. nih.gov Comparing these calculated spectra with experimental data helps to validate the computed geometry and provides a detailed assignment of the vibrational modes to specific molecular motions.
A typical DFT study for this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to perform the calculations. biocrick.com
| Computational Method | Application for Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | Typical Parameters/Functionals | Reference Insight |
|---|---|---|---|
| Molecular Dynamics (MD) | Conformational sampling in explicit solvent (e.g., water) | Force fields (e.g., AMBER, CHARMM), Time steps (e.g., 1-2 fs) | Reveals dynamic behavior and solvent interactions. biocrick.com |
| Density Functional Theory (DFT) | Ground state geometry optimization, vibrational frequency calculation | Functionals (B3LYP, M06), Basis Sets (6-31G(d), cc-pVTZ) | Predicts stable structures and aids in interpreting IR/Raman spectra. biocrick.comnih.gov |
| Ab Initio Calculations | High-accuracy energy calculations, analysis of proline ring puckering | Methods (MP2, CCSD(T)), Basis Sets (aug-cc-pVDZ) | Provides detailed understanding of specific electronic and dynamic properties. researchgate.netacs.org |
Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods that rely on fundamental principles without the use of experimental data for parameterization. researchgate.net These methods are often more computationally intensive than DFT but can provide very high accuracy.
Analysis of Intermolecular Interactions in Crystalline Cyclo(L-Leu-trans-4-hydroxy-L-Pro) Remains an Unexplored Area of Research
A thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of the solid-state architecture of the chemical compound Cyclo(L-Leu-trans-4-hydroxy-L-Pro). Specifically, detailed research on the energy frameworks and intermolecular interactions within the crystalline state of this cyclic dipeptide has not been published.
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a known natural product, identified in various microorganisms. chemfaces.comnih.gov Its chemical structure and basic properties are documented in extensive chemical databases. nih.gov However, the crucial next step of crystallographic analysis, which would elucidate the three-dimensional arrangement of the molecules in a crystal lattice and the non-covalent forces governing this packing, is not publicly available.
Techniques such as X-ray crystallography are fundamental to determining the precise geometry of molecules in a crystal. This data, in turn, enables computational methods like energy framework analysis. Such analyses are powerful tools for quantifying the various types of intermolecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. These interactions are paramount as they dictate the stability, solubility, and other physicochemical properties of the crystalline material.
For many related cyclic dipeptides, these types of studies have provided profound insights into their structure-property relationships. For instance, the analysis of hydrogen bonding networks and other intermolecular forces in different cyclic peptides has been instrumental in understanding their conformational preferences and biological activities. researchgate.netacs.org Unfortunately, similar studies have yet to be performed or reported for Cyclo(L-Leu-trans-4-hydroxy-L-Pro).
Further research, beginning with the successful crystallization and subsequent X-ray diffraction analysis of Cyclo(L-Leu-trans-4-hydroxy-L-Pro), is required to pave the way for a comprehensive energy framework analysis. These future studies will be invaluable for a complete understanding of the compound's solid-state behavior and for unlocking its full potential in various scientific and technological applications.
Mechanistic Investigations of Cyclo L Leu Trans 4 Hydroxy L Pro Biological Activities
Interactions with Cellular Pathways and Molecular Targets
The biological effects of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) and related cyclic dipeptides are generally attributed to their ability to modulate various cellular pathways. biosynth.com Their mode of action often involves direct interaction with specific molecular targets, such as cellular receptors and enzymes, leading to alterations in biological processes. biosynth.com
Modulation of Specific Cellular Receptors (general concept)
Cyclic dipeptides possess a unique and constrained conformation that allows them to interact with specific cellular receptors. The cis-trans isomerism of the N-alkylamide bond, particularly in proline-containing DKPs, is thought to play a role in receptor-mediated biological activity. chapman.edu This structural feature can influence how the molecule binds to a receptor, thereby initiating or inhibiting a cellular signaling cascade. The specific nature of the amino acid side chains determines the binding affinity and selectivity for different receptors. For instance, the presence of a hydroxyl group, as in Cyclo(L-Leu-trans-4-hydroxy-L-Pro), can facilitate hydrogen bonding, potentially enhancing its interaction with receptor sites.
Interference with Signaling Pathways (e.g., PPAR-γ activation by related compounds)
Cyclic dipeptides can also modulate intracellular signaling pathways, such as those mediated by nuclear receptors. Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors implicated in various pathological states, including inflammation, diabetes, and neurodegeneration. nih.govresearchgate.net
Research has shown that the related compound Cyclo-(L-Pro-L-Phe) is a potent activator of PPAR-γ. nih.govresearchgate.netresearchgate.net In one study, it was identified as the most effective PPAR-γ activator among eight different DKPs isolated from a fungus. nih.gov This activation was confirmed in both rat liver cells and human neuroblastoma cells. nih.govresearchgate.net Cyclo-(L-Pro-L-Phe) was described as a partial PPAR-γ agonist and demonstrated neuroprotective effects against oxidative stress-induced cell damage. nih.govresearchgate.net The mechanism of this neuroprotection involved reducing the generation of reactive oxygen species and inhibiting the activation and translocation of the pro-inflammatory transcription factor NF-κB. nih.govresearchgate.net These findings suggest that the compound's ability to activate the PPAR-γ signaling pathway is central to its observed biological activity. nih.gov
Molecular Docking and Binding Affinity Studies
Molecular docking and binding affinity studies are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor). These methods are instrumental in understanding the potential biological activity of compounds like Cyclo(L-Leu-trans-4-hydroxy-L-Pro). While specific molecular docking research on Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is not extensively detailed in the provided search results, studies on closely related diketopiperazines (DKPs) offer valuable insights into their binding mechanisms.
For instance, a study on the related compound cyclo(L-Leu-L-Pro) investigated its interaction with key fungal enzymes. researchgate.net In silico molecular docking analysis of this cyclic dipeptide was performed against FAD glucose dehydrogenase, dihydrofolate reductase, and urate oxidase from Aspergillus flavus as potential target proteins. researchgate.net Among these, FAD glucose dehydrogenase showed a strong interaction with cyclo(L-Leu-L-Pro), with a notable S-score of -8.21, suggesting a high binding affinity. researchgate.net Such studies indicate that DKPs can effectively bind to and potentially inhibit the function of essential fungal proteins. researchgate.net
Identification of Substrate Binding Site Interactions
The identification of interactions within the substrate-binding site of a target protein is crucial for elucidating the mechanism of action of a bioactive compound. For diketopiperazines, these interactions often involve a combination of hydrophobic interactions and hydrogen bonds.
In the case of cyclo(L-Leu-L-Pro) and its interaction with FAD glucose dehydrogenase from Aspergillus flavus, the docking analysis revealed specific binding within the active site of the enzyme. researchgate.net This binding is thought to interfere with the normal catalytic function of the enzyme, leading to the observed antifungal activity. researchgate.net The strong interaction score suggests a stable complex formation between the DKP and the protein, which is a prerequisite for effective inhibition. researchgate.net
Hydrogen Bonding Networks within Target Recognition
Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. The structure of Cyclo(L-Leu-trans-4-hydroxy-L-Pro), with its hydroxyl and amide groups, provides potential sites for hydrogen bond formation. guidechem.comnih.gov
Insights into Antifungal Mechanisms (by related compounds)
Diketopiperazines, the class of compounds to which Cyclo(L-Leu-trans-4-hydroxy-L-Pro) belongs, are known for their diverse biological activities, including potent antifungal properties. researchgate.netmdpi.com Research on various DKPs isolated from natural sources like fungi and bacteria has provided significant insights into their mechanisms of fungal inhibition. nih.govmdpi.com
Inhibition of Fungal Growth and Spore Germination
A primary mechanism by which related DKPs exert their antifungal effect is through the direct inhibition of fungal growth and the germination of spores. mdpi.comjournalarrb.com Several studies have demonstrated the efficacy of DKPs against a range of pathogenic fungi.
For example, certain DKPs have been shown to inhibit the mycelial growth of Pyricularia oryzae, the fungus responsible for rice blast disease, by inducing morphological changes such as curling and swelling of the mycelia. scispace.com One study found that the diketopiperazine haematocin, isolated from the fungus Nectria haematococca, had an inhibitory effect on the spore germination and germ-tube elongation of Magnaporthe oryzae. mdpi.com Another related compound, cyclo(L-Phe-L-Val), was found to inhibit the isocitrate lyase (ICL) enzyme in Candida albicans, an important enzyme in the glyoxylate (B1226380) cycle which is crucial for the growth of this pathogenic yeast on non-glucose carbon sources. mdpi.com
The table below summarizes the antifungal activity of some diketopiperazines against various fungal species.
| Diketopiperazine Compound | Target Fungus | Observed Effect |
| Cyclo(4-hydroxy-L-Pro-L-Trp) | Aspergillus flavus | Inhibition of fungal growth with a MIC of 2 µg/ml. nih.gov |
| Various DKPs | Plasmopara viticola | Inhibition of sporulation. researchgate.netnih.gov |
| Haematocin | Magnarporte oryzae | Inhibition of spore germination and germ-tube elongation. mdpi.com |
| Cyclo(L-Phe-L-Val) | Candida albicans | Inhibition of the isocitrate lyase (ICL) enzyme. mdpi.com |
Disruption of Appressorium Formation
The appressorium is a specialized infection structure formed by many pathogenic fungi to penetrate the host tissue. nih.govnih.gov The disruption of appressorium formation is a key target for antifungal agents. While direct evidence for Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is limited, the general antifungal properties of DKPs suggest a potential role in interfering with this critical stage of fungal pathogenesis.
The formation of the appressorium is a complex developmental process triggered by environmental cues on the host surface, such as hydrophobicity. nih.gov Research on the rice blast fungus Magnaporthe oryzae has shown that this process is regulated by complex signaling pathways, including G-protein coupled receptors. nih.gov Some antifungal compounds are known to interfere with these signaling pathways, thereby preventing the formation of a functional appressorium and halting the infection process. Given that DKPs can interact with and modulate cellular pathways, it is plausible that they could disrupt the signaling cascade required for appressorium development.
Anti-oxidative Stress Mechanisms (by related compounds)
Proline-containing compounds, including proline-based diketopiperazines, are recognized for their role in mitigating oxidative stress. sciforum.netnih.govresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates.
The DKP ring structure is believed to play a key role in combating oxidative stress. sciforum.netresearchgate.net Proline itself is known to be involved in stress responses in plants, where it can act as an osmolyte and a scavenger of ROS. mdpi.com This property appears to be conferred to proline-containing cyclic dipeptides.
In vitro studies have demonstrated that certain cyclic dipeptides can alleviate oxidative stress. mdpi.com For example, cyclo(L-Pro-L-Phe) has been reported to exhibit neuroprotective effects against oxidative stress-induced damage. nih.gov The mechanism is thought to involve the modulation of cellular signaling pathways that enhance the expression of antioxidant enzymes and protect cells from apoptosis. mdpi.com The rigid conformation of proline-based DKPs may contribute to their stability and efficacy as antioxidants. sciforum.net These compounds can potentially neutralize free radicals and chelate pro-oxidant metal ions, thereby protecting cellular components from oxidative damage.
Structure Activity Relationship Sar Studies of Cyclo L Leu Trans 4 Hydroxy L Pro and Its Analogs
Impact of Amino Acid Stereochemistry on Molecular Interactions and Bioactivity
Studies on analogous diketopiperazines, such as cyclo(Leu-Pro), have demonstrated that different stereoisomers can exhibit markedly different or even absent bioactivities. For instance, research on the antifungal properties of cyclo(Leu-Pro) isomers against Colletotrichum orbiculare revealed that the cyclo(L-Leu-L-Pro) form was significantly more effective at inhibiting fungal development compared to the cyclo(D-Leu-L-Pro) isomer, which showed no antifungal activity. frontiersin.org The cyclo(D-Leu-D-Pro) isomer exhibited some inhibitory activity on conidia germination but was less effective than the L-L isomer. frontiersin.org This highlights that the specific L-L configuration is crucial for optimal interaction with the fungal target.
While direct molecular interaction studies on the different stereoisomers of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) are not extensively available, the evidence from analogous compounds strongly suggests that the L-L configuration is a key factor for its bioactivity. The precise orientation of the isobutyl side chain of leucine (B10760876) and the hydroxylated pyrrolidine (B122466) ring of proline, as dictated by the L-stereochemistry, is likely essential for forming the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with its biological target that are required to elicit a response.
Role of Hydrophobic Amino Acids and Proline Residues in Bioactivity
The bioactivity of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is significantly influenced by the constituent amino acids: the hydrophobic leucine and the cyclic imino acid proline.
The leucine residue, with its isobutyl side chain, imparts a significant degree of hydrophobicity to the molecule. This hydrophobicity can play a crucial role in its biological activity by facilitating its transport across cell membranes and enabling interactions with hydrophobic pockets within target proteins. nih.gov Studies on various diketopiperazines have suggested that a structure combining a hydrophobic amino acid with proline can be important for certain inhibitory activities. nih.gov Leucine itself is known to be a key regulator of various cellular processes, including energy metabolism and protein synthesis, further suggesting that its incorporation into the DKP structure could contribute to specific biological effects. nih.gov
The proline residue is unique among the proteinogenic amino acids due to its cyclic pyrrolidine side chain, which is fused to the peptide backbone. This rigid structure imparts a significant conformational constraint on the diketopiperazine ring. mdpi.com This inherent rigidity reduces the molecule's flexibility, which can be advantageous for bioactivity as it pre-organizes the molecule into a conformation that is favorable for binding to its target, thereby reducing the entropic penalty of binding. nih.govmdpi.com The proline-based DKP scaffold is known for its stability and increased cell permeability. nih.gov Furthermore, proline-containing diketopiperazines are often more resistant to enzymatic degradation. mdpi.com
Significance of the trans-4-hydroxyl Group in Modulating Biological Activity
The presence and stereochemistry of the hydroxyl group on the proline ring are critical modulators of the biological activity of hydroxyproline-containing diketopiperazines. In Cyclo(L-Leu-trans-4-hydroxy-L-Pro), the hydroxyl group is in the trans position at the 4th carbon of the proline ring. This specific modification can significantly influence the molecule's properties and interactions.
The hydroxyl group introduces a polar functional group onto the otherwise relatively hydrophobic proline ring. This can have several consequences for bioactivity:
Formation of Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for additional, specific interactions with biological targets. These hydrogen bonds can increase the binding affinity and specificity of the molecule.
Alteration of Physicochemical Properties: The addition of a hydroxyl group increases the polarity and water solubility of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Analysis with Other Hydroxyproline-Containing Diketopiperazines (e.g., Cyclo(L-Phe-trans-4-OH-L-Pro))
A comparative analysis of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) with other hydroxyproline-containing diketopiperazines, such as Cyclo(L-Phe-trans-4-OH-L-Pro), can provide valuable insights into the structure-activity relationships of this class of compounds. Both molecules share the same trans-4-hydroxy-L-proline residue but differ in the other amino acid component: leucine versus phenylalanine.
| Compound | Structure | Key Structural Difference | Reported Bioactivities |
| Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | Cyclic dipeptide of L-Leucine and trans-4-hydroxy-L-Proline | Contains a hydrophobic, aliphatic isobutyl side chain (Leucine). | Antifungal, Antitumor effects suggested. |
| Cyclo(L-Phe-trans-4-OH-L-Pro) | Cyclic dipeptide of L-Phenylalanine and trans-4-hydroxy-L-Proline | Contains a hydrophobic, aromatic benzyl (B1604629) side chain (Phenylalanine). | Antifungal, Cytotoxic (inhibits proliferation of human glioma cells). nih.govnih.gov |
The primary difference between these two molecules is the nature of the hydrophobic side chain. Leucine provides an aliphatic and flexible isobutyl group, while phenylalanine introduces a bulky and rigid aromatic ring. This seemingly small change can lead to significant differences in their biological activities. The aromatic ring of phenylalanine can engage in π-π stacking and other specific interactions with biological targets that are not possible for the aliphatic side chain of leucine.
For instance, Cyclo(L-Phe-trans-4-OH-L-Pro), isolated from a mangrove Streptomyces sp., has been shown to inhibit the proliferation of human glioma cells. nih.gov It has also been identified as an antifungal compound. nih.gov While Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has also been suggested to have antifungal and antitumor properties, a direct comparison of their potencies and selectivity profiles would be necessary to delineate the precise influence of the leucine versus phenylalanine residue. The substitution of leucine with an aromatic amino acid like phenylalanine has been noted in some SAR studies to enhance antifungal potency, suggesting that the nature of the hydrophobic side chain is a key determinant of bioactivity.
Structural Stability against Proteolysis
A significant advantage of cyclic dipeptides, including Cyclo(L-Leu-trans-4-hydroxy-L-Pro), is their enhanced stability against enzymatic degradation by proteases. mdpi.com The cyclic nature of the diketopiperazine ring system provides a high degree of conformational rigidity and protects the amide bonds from the action of most peptidases, which typically recognize and cleave linear peptide chains. nih.govmdpi.com
The presence of the proline residue further contributes to this stability. The unique cyclic structure of proline restricts the conformation of the peptide backbone, making it a poor substrate for many proteases. mdpi.com Diketopiperazines containing proline are generally considered to be highly resistant to enzymatic degradation. mdpi.com
Furthermore, studies on hydroxyproline-containing peptides have indicated their resistance to intracellular hydrolysis. This intrinsic stability is a crucial attribute for a bioactive compound, as it can lead to a longer biological half-life and improved bioavailability, allowing the molecule to reach its target in a sufficient concentration to exert its effect. The robust nature of the Cyclo(L-Leu-trans-4-hydroxy-L-Pro) scaffold is therefore a key feature that underpins its potential as a therapeutic agent.
Future Directions and Research Perspectives for Cyclo L Leu Trans 4 Hydroxy L Pro
Exploration of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of cyclic dipeptides (CDPs) like Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a growing field of interest. These compounds are secondary metabolites produced by a variety of organisms, including bacteria and fungi. biosynth.com The core cyclization is typically catalyzed by cyclic dipeptide synthases (CDPSs), which utilize aminoacyl-tRNAs as substrates. researchgate.net However, the specific enzymatic machinery responsible for the production of Cyclo(L-Leu-trans-4-hydroxy-L-Pro), particularly the incorporation of the trans-4-hydroxy-L-proline moiety, is not fully elucidated.
Future research should focus on identifying and characterizing the specific biosynthetic gene clusters (BGCs) that code for the production of this compound in organisms known to produce it, such as Streptomyces and Aspergillus species. nih.gov Techniques such as genome mining of these producer strains can reveal novel CDPSs and tailoring enzymes, like hydroxylases, that complete the molecule's structure. Understanding these pathways is crucial, as it has been demonstrated that hydroxylated residues in similar cyclic peptides are important for their biological activity. mdpi.comnih.gov
Furthermore, co-culture techniques, where different microorganisms are grown together, have been shown to induce the production of novel or higher yields of secondary metabolites, including cyclic peptides. researchgate.netscispace.com Exploring the co-cultivation of fungi known to produce proline-based CDPs could activate silent biosynthetic pathways, leading to the discovery of new enzymes and CDP variants. researchgate.net Elucidating these biosynthetic pathways not only provides fundamental biological insights but also opens the door for heterologous expression and metabolic engineering to produce Cyclo(L-Leu-trans-4-hydroxy-L-Pro) and novel derivatives in greater quantities.
Advanced Computational Modeling for Predictive Bioactivity and Compound Design
Computational approaches are becoming indispensable in drug discovery and materials science, and their application to cyclic peptides holds immense promise. plos.org For Cyclo(L-Leu-trans-4-hydroxy-L-Pro), advanced computational modeling can serve two primary future purposes: predicting its biological activities and guiding the design of new, more potent, or specific analogs.
De novo design of cyclic peptides using computational methods has shown success in creating binders for specific protein targets. rsc.orgnih.gov Methodologies like molecular dynamics (MD) simulations, peptide docking, and machine learning algorithms can be employed to screen for potential interactions between Cyclo(L-Leu-trans-4-hydroxy-L-Pro) and a vast array of biological targets. rsc.orgnih.govnih.gov This in silico screening can help prioritize experimental validation and uncover novel mechanisms of action. For instance, computational tools can design cyclic peptide inhibitors for challenging targets like protein-protein interfaces. nih.govbakerlab.org
Moreover, computational design can be used to rationally modify the structure of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) to enhance its properties. By modeling the effects of substituting amino acid residues or altering stereochemistry, researchers can predict changes in stability, binding affinity, and specificity. plos.orgarxiv.org This predictive power accelerates the development of new compounds with tailored functions, moving beyond naturally discovered scaffolds to computationally evolved molecules with superior performance. rsc.org
Integrated Omics Approaches for Mechanistic Elucidation
To fully understand the biological role and potential applications of Cyclo(L-Leu-trans-4-hydroxy-L-Pro), a holistic view of its impact on biological systems is required. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for this deep mechanistic elucidation. mdpi.comumich.edu
Metabolomic studies have already identified Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in various biological contexts, such as in processed tea leaves and during grain development in wheat, indicating its presence and potential role in complex biological systems. nih.govnih.gov Future research can build on this by employing a multi-omics strategy to unravel its function. For example, by treating a cell culture or organism with the compound and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can construct a comprehensive picture of the pathways it modulates.
This integrated approach has been successfully used to discover new cyclic lipopeptides and identify their complete biosynthetic pathways. mdpi.comnih.gov Applying a similar strategy to Cyclo(L-Leu-trans-4-hydroxy-L-Pro) could reveal its regulatory networks, mechanisms of action for any observed bioactivity, and how its production is regulated within its native microbial hosts. asm.org This knowledge is fundamental for both understanding its natural ecological role and exploiting its functions for human applications.
Exploiting Self-Assembly Properties for Advanced Material Applications (general concept)
Cyclic dipeptides (CDPs) are recognized as exceptional building blocks for the bottom-up fabrication of functional biomaterials. nih.gov Their rigid, well-defined structures, stemming from the diketopiperazine ring, facilitate predictable self-assembly into highly ordered supramolecular architectures like nanotubes, vesicles, and hydrogels. nih.gov The specific side chains of the constituent amino acids dictate the packing and functionality of the resulting material.
The structure of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is particularly promising for materials science. The presence of a hydroxyl group on the proline ring is a key feature, as studies on similar CDPs have shown that hydroxyl groups can significantly enhance self-assembly capabilities through hydrogen bonding. researchgate.net This, combined with the hydrophobic leucine (B10760876) side chain, provides an amphiphilic character that can drive the formation of unique nanostructures.
Future research should explore the self-assembly behavior of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) under various conditions (e.g., pH, temperature, solvent). The resulting nanomaterials could be investigated for a range of advanced applications. The inherent biocompatibility and biodegradability of peptide-based materials make them ideal candidates for use in tissue engineering, drug delivery systems, and biosensing. nih.govpku.edu.cn By understanding and controlling the self-assembly process of this specific CDP, it may be possible to create novel, "smart" materials with tailored physical and biological properties. acs.org
Q & A
Q. How is Cyclo(L-Leu-trans-4-hydroxy-L-Pro) synthesized and characterized in academic research?
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is synthesized using methods such as solid-phase peptide synthesis, solution-phase synthesis, or enzymatic cyclization. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>90% as per quality control standards). These techniques resolve stereochemical details, including the trans-4-hydroxy configuration of the proline residue .
Q. What are the solubility and storage protocols for maintaining compound stability?
The compound is soluble in chloroform, dichloromethane, DMSO, and acetone. For long-term stability, store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis or oxidation. For liquid handling, centrifugation at 500×g is recommended to concentrate the compound at the vial’s base, minimizing exposure to moisture and light .
Q. How is purity ensured in research-grade Cyclo(L-Leu-trans-4-hydroxy-L-Pro)?
Rigorous quality control includes triple verification via HPLC (to confirm >98% purity), NMR for structural integrity, and MS for molecular ion matching. Batch-specific certificates of analysis (CoA) are critical for reproducibility, particularly in bioactivity studies .
Q. What standard protocols prevent contamination during experimental handling?
Avoid repeated freeze-thaw cycles. Use sterile, anhydrous solvents for reconstitution, and aliquot the compound for single-use applications. Pre-centrifuge vials before opening to prevent loss of adhered particles .
Advanced Research Questions
Q. How does the antitumor activity of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) vary across cell lines, and how should contradictory data be addressed?
In vitro studies show cell line-specific efficacy: IC50 values for HCT-116 (colorectal) and HepG2 (hepatocellular) carcinoma cells are significantly lower than in A549 (lung adenocarcinoma), suggesting tissue-specific uptake or metabolic differences. Contradictions in activity may arise from variations in assay conditions (e.g., serum concentration, incubation time). Researchers should standardize protocols across replicates and validate results using orthogonal assays (e.g., apoptosis markers, cell cycle analysis) .
Q. What mechanisms underlie its antifungal and antitumor bioactivities?
Cyclodipeptides like Cyclo(L-Leu-trans-4-hydroxy-L-Pro) disrupt quorum sensing in pathogens (e.g., Vibrio vulnificus) by interfering with ToxR-LeuO-HU-RpoS signaling. Antitumor effects may involve reactive oxygen species (ROS) modulation or inhibition of tyrosine kinase pathways. Comparative studies with analogs (e.g., cyclo(L-Phe-trans-4-OH-Pro)) suggest hydroxyl group positioning is critical for target binding .
Q. How can structural modifications optimize its biological activity?
Structure-activity relationship (SAR) studies indicate that substituting the leucine residue with aromatic amino acids (e.g., phenylalanine) enhances antifungal potency. Hydroxyl group alkylation or esterification may improve blood-brain barrier permeability. Computational modeling (e.g., molecular docking) guides rational design to enhance affinity for enzymatic targets like tyrosinase .
Q. What challenges exist in resolving its 3D conformation, and how does conformation impact function?
The trans-4-hydroxy-L-proline residue introduces steric constraints, complicating X-ray crystallography. Alternatives like circular dichroism (CD) spectroscopy or molecular dynamics simulations predict bioactive conformations. The compound’s rigid bicyclic structure may limit interaction with flexible binding pockets, necessitating conformational analogs for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
